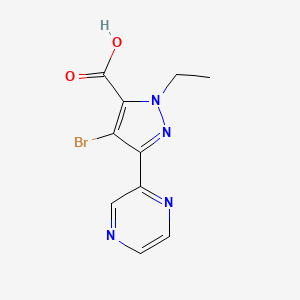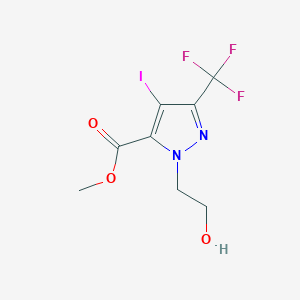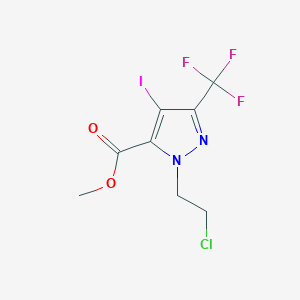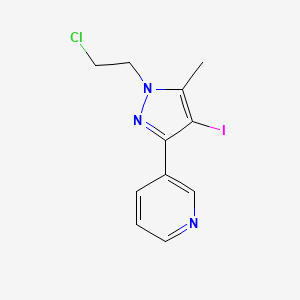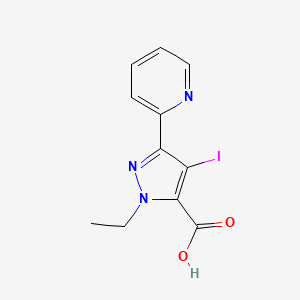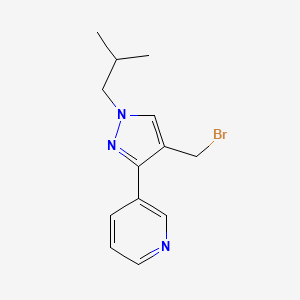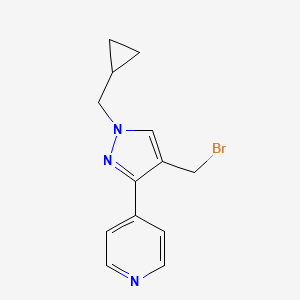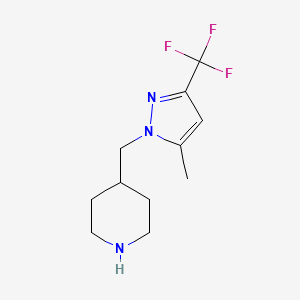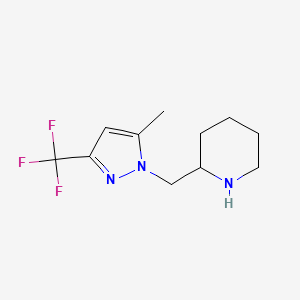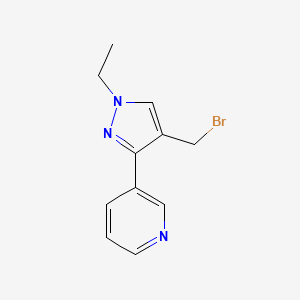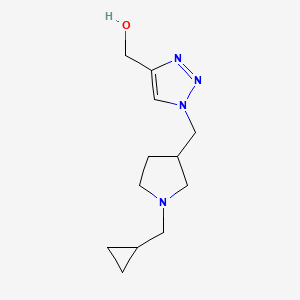
(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, also known as CPMT, is a synthetic molecule that has been studied for its potential use in a variety of scientific and medical applications. CPMT is a member of the triazole family, which is a group of heterocyclic compounds that contain five-membered rings with two nitrogen atoms. CPMT is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, CPMT has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s and Alzheimer’s diseases.
Applications De Recherche Scientifique
Corrosion Inhibition
- Triazole derivatives, such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic medium. These compounds can adsorb on the mild steel surface, demonstrating the potential of similar triazole compounds in corrosion protection applications (Ma et al., 2017).
Organic Synthesis and Functionalization
- Research on the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing a 1,2,4-triazole ring highlights the significance of the triazole scaffold in the development of clinical drugs with varied biological activities. This underscores the utility of triazole and pyrrolidine groups in synthesizing compounds with potential therapeutic applications (Prasad et al., 2021).
Material Science and Chemistry
- The compound "(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone" represents a boric acid ester intermediate with benzene rings, indicating the role of pyrrolidine and triazole derivatives in material science, particularly in the synthesis of intermediates with specific functional applications (Huang et al., 2021).
Medicinal Chemistry
- Triazole compounds have been explored for their inhibitory effects against caspase-3, demonstrating the potential of triazole derivatives in the development of therapeutic agents targeting specific proteins involved in apoptosis. This indicates the relevance of triazole-based compounds in medicinal chemistry and drug design (Jiang & Hansen, 2011).
Propriétés
IUPAC Name |
[1-[[1-(cyclopropylmethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-12-8-16(14-13-12)7-11-3-4-15(6-11)5-10-1-2-10/h8,10-11,17H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKENFRWTVJJVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


